molecular formula C19H17BO2 B12822390 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid

11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid

Cat. No.: B12822390
M. Wt: 288.1 g/mol
InChI Key: MCYFSUJDBJTNLR-UHFFFAOYSA-N
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Description

11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid is a boronic acid derivative of the polycyclic aromatic hydrocarbon benzo[b]fluorene. This compound is characterized by the presence of a boronic acid group at the 2-position and two methyl groups at the 11-position of the benzo[b]fluorene structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.

Preparation Methods

The synthesis of 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[b]fluorene core structure.

    Methylation: The addition of methyl groups at the 11-position is carried out using methylating agents under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in coupling reactions and the synthesis of complex organic molecules .

Comparison with Similar Compounds

11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its boronic acid functionality, which enables a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C19H17BO2

Molecular Weight

288.1 g/mol

IUPAC Name

(11,11-dimethylbenzo[b]fluoren-2-yl)boronic acid

InChI

InChI=1S/C19H17BO2/c1-19(2)17-10-13-6-4-3-5-12(13)9-16(17)15-8-7-14(20(21)22)11-18(15)19/h3-11,21-22H,1-2H3

InChI Key

MCYFSUJDBJTNLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2(C)C)(O)O

Origin of Product

United States

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